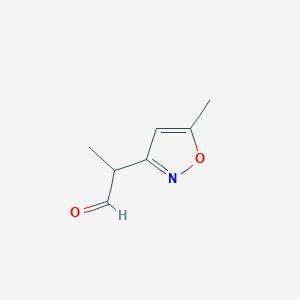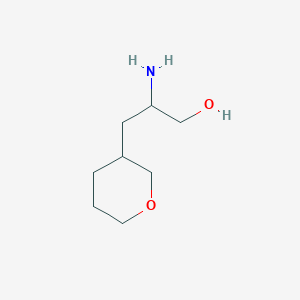
Hexanoic acid, 3-(aminomethyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4-methylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the medical field, particularly as an anticonvulsant drug. It was first synthesized by Silverman and Andruszkiewicz in 1989 and has since been recognized for its potent anticonvulsant effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-methylhexanoic acid involves several steps. One of the well-documented methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . The process involves multiple reaction steps, including hydrolysis and crystallization, to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the product while ensuring the recovery of reagents used .
化学反应分析
Types of Reactions: 3-(Aminomethyl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These include halogens and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学研究应用
3-(Aminomethyl)-4-methylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a structural analog for studying neurotransmitter functions and interactions.
Medicine: It is primarily used as an anticonvulsant drug for the treatment of epilepsy and neuropathic pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-(aminomethyl)-4-methylhexanoic acid involves its interaction with the central nervous system. It binds to specific receptors and modulates the release of neurotransmitters, thereby exerting its anticonvulsant effects. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability .
相似化合物的比较
Gabapentin: Another structural analog of GABA, used as an anticonvulsant and for neuropathic pain.
Uniqueness: 3-(Aminomethyl)-4-methylhexanoic acid is unique due to its specific binding affinity and potency as an anticonvulsant. Its stereochemistry plays a significant role in its effectiveness, with the S-enantiomer being more potent than the R-enantiomer .
属性
CAS 编号 |
128013-68-3 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(2)7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI 键 |
SNUZILRGCMCWCR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)







